molecular formula C21H20N2O3 B4445661 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4445661
M. Wt: 348.4 g/mol
InChI Key: RHFFRZIMILMHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AZD-1152, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. AZD-1152 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione inhibits Aurora kinases by binding to the ATP-binding site of the kinase domain. Aurora kinases play a crucial role in cell division by regulating spindle assembly and chromosome segregation. Inhibition of Aurora kinases leads to defects in mitotic spindle assembly and chromosome segregation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinases. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for Aurora kinases. This allows for the selective inhibition of Aurora kinases without affecting other kinases. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

1. Combination therapy: 2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to enhance the anti-tumor effects of other chemotherapeutic agents. Future studies could investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
2. Alternative formulations: The low solubility of this compound can make it difficult to formulate for in vivo studies. Future studies could investigate alternative formulations of this compound to improve its solubility and bioavailability.
3. Targeting other kinases: Aurora kinases are not the only kinases involved in cell division. Future studies could investigate the potential of this compound in targeting other kinases involved in cell division.
4. Targeting other diseases: Aurora kinases have been implicated in other diseases besides cancer, such as Alzheimer's disease and autoimmune diseases. Future studies could investigate the potential of this compound in targeting these diseases.

Scientific Research Applications

2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines both in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinases, which are overexpressed in many types of cancer.

Properties

IUPAC Name

2-[2-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19(22-13-7-1-2-8-14-22)17-11-5-6-12-18(17)23-20(25)15-9-3-4-10-16(15)21(23)26/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFRZIMILMHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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